molecular formula C10H9F3O2 B13074787 Methyl 2-(2,4,5-trifluorophenyl)propanoate

Methyl 2-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B13074787
M. Wt: 218.17 g/mol
InChI Key: YZNNYRSENHVEFX-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,5-trifluorophenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 218.17 g/mol. This compound is notable for its applications in pharmaceutical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules. For example, fluorinated aromatic esters are critical in constructing chiral centers for antidiabetic drugs like sitagliptin intermediates . The 2,4,5-trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O2/c1-5(10(14)15-2)6-3-8(12)9(13)4-7(6)11/h3-5H,1-2H3

InChI Key

YZNNYRSENHVEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2-(2,4,5-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4,5-trifluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,5-trifluorophenyl)propanoate depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with particular receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2,4,5-trifluorophenyl)propanoate with structurally or functionally related compounds, focusing on substituent effects, synthesis, and bioactivity.

Structural Analogs with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Bioactivity/Applications
This compound C₁₀H₉F₃O₂ 218.17 2,4,5-F₃-phenyl, methyl ester Esterification (inferred) Pharmaceutical intermediate
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate C₁₁H₉F₃O₃ 246.18 2,4,5-F₃-phenyl, ethyl ester, β-keto Aldol condensation (inferred) Chemical synthesis precursor
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-methoxyphenyl, carboxylic acid Not specified Research reagent
Acylthiourea derivatives (e.g., 2,4,5-trifluorophenyl-substituted) Varies Varies 2,4,5-F₃-phenyl, thiourea Condensation reactions Antimicrobial agents (biofilm inhibition)

Key Observations:

  • Substituent Effects: The 2,4,5-trifluorophenyl group enhances bioactivity in thiourea derivatives, showing potent antibiofilm effects against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Functional Group Impact: The β-keto group in ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate increases reactivity (e.g., enolate formation), making it suitable for nucleophilic additions . This compound, lacking this keto group, may serve as a stable intermediate in multistep syntheses.
  • Ester Group Variation : Methyl esters (e.g., the target compound) typically exhibit higher volatility but lower lipophilicity than ethyl esters, influencing their pharmacokinetic profiles in drug design.

Fluorination Patterns and Bioactivity

The position and number of fluorine atoms significantly influence biological activity:

  • 2,4,5-Trifluorophenyl vs. 2,4,6-Trifluorophenyl : Acylthioureas with 2,4,5-F₃ substitution demonstrated superior antibiofilm activity compared to 2,4,6-F₃ analogs, likely due to optimized steric and electronic interactions with bacterial targets .
  • Fluorine vs. Chlorine/Bromine : Fluorinated derivatives generally exhibit lower toxicity and higher metabolic stability than chlorinated/brominated analogs, as seen in pharmaceutical intermediates .

Biological Activity

Methyl 2-(2,4,5-trifluorophenyl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl group that enhances its chemical reactivity and biological properties. The presence of fluorine atoms can influence the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluorophenyl group increases binding affinity to specific molecular targets, potentially leading to enzyme inhibition or modulation of receptor activity. Research indicates that compounds with similar structures have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Selectivity Notes
A54918.68 ± 2.16HighModerate cytotoxicity observed
SKOV3N/AN/ANo significant activity reported
MCR5>50HighLow toxicity in healthy cell line

The compound exhibited moderate cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 18.68 µM. Notably, it demonstrated selectivity towards healthy cells (MCR5), indicating a potential therapeutic window for further development.

Case Studies

  • Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes involved in cancer pathways. In vitro assays indicated that the compound could effectively modulate enzyme activity linked to tumor growth .
  • Histone Deacetylase Inhibition : Compounds structurally similar to this compound have shown promise as HDAC inhibitors. Molecular docking studies suggest that this compound may also bind effectively to HDACs, potentially leading to altered gene expression profiles associated with cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name IC50 (A549) Mechanism
Methyl (R)-2-amino-3-(2,4,5-trifluorophenyl)propanoate14.17 ± 0.41Enzyme inhibition
Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoateN/ASynthetic intermediate
Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetateN/AHDAC inhibition

This comparison highlights the varying degrees of biological activity among these compounds and underscores the potential for further exploration of this compound as a therapeutic agent.

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